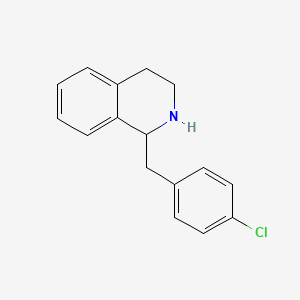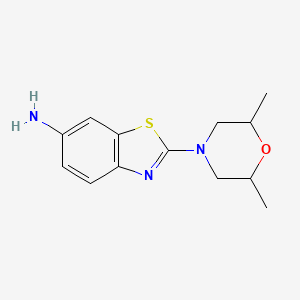
(4-Acetoaminophenyl)(phenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetoaminophenyl)(phenyl)iodonium triflate is a hypervalent iodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their unique chemical properties and have found extensive applications in organic synthesis, particularly as arylating agents. The compound has the molecular formula C15H13F3INO4S and a molecular weight of 487.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoaminophenyl)(phenyl)iodonium triflate typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes and anion exchange if necessary . One common method involves the use of trifluoromethanesulfonic acid (TfOH) in acetonitrile at low temperatures . The reaction can be scaled up to produce significant quantities of the compound without significant reduction in yield .
Industrial Production Methods
Industrial production methods for diaryliodonium salts, including this compound, often involve electrochemical synthesis. This method is advantageous as it does not require chemical oxidants and generates minimal chemical waste . The process can be conducted in a simple undivided electrolysis cell, making it efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-Acetoaminophenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Benzyne Formation: Under appropriate conditions, it can serve as a benzyne precursor.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as phenolates, trimethylsilyl cyanide, and various organometallic compounds . Reaction conditions often involve the use of acids like trifluoromethanesulfonic acid and solvents such as acetonitrile .
Major Products
The major products formed from reactions involving this compound include substituted arenes, aryne adducts, and various heterocyclic compounds .
Scientific Research Applications
(4-Acetoaminophenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Acetoaminophenyl)(phenyl)iodonium triflate involves its role as an electrophilic arylating agent. The compound’s high electrophilicity and the superior leaving group ability of iodoarenes enable it to transfer aryl groups to various nucleophiles. This results in the formation of new aryl-carbon and aryl-heteroatom bonds . The molecular targets and pathways involved in these reactions include nucleophilic aromatic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
Uniqueness
(4-Acetoaminophenyl)(phenyl)iodonium triflate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaryliodonium salts. Its ability to act as a versatile arylating agent and its applications in various fields make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C15H13F3INO4S |
|---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
(4-acetamidophenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H12INO.CHF3O3S/c1-11(17)16-14-9-7-13(8-10-14)15-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7) |
InChI Key |
LCZOBZHFBVCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)

![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)


